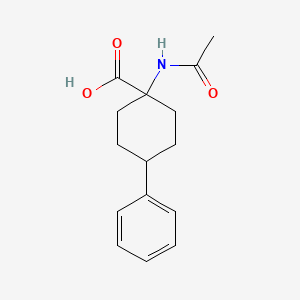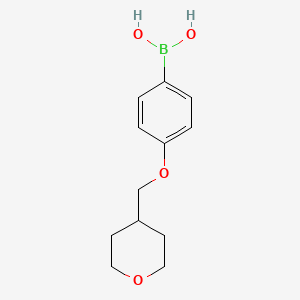
4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid
Vue d'ensemble
Description
“4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is a chemical compound with the CAS Number: 1615247-95-4 . It has a molecular weight of 236.08 . The compound is a solid under normal conditions .
Molecular Structure Analysis
The linear formula of “this compound” is C12H17BO4 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 236.08 . The compound is stored under an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research into the chemical properties and synthesis of derivatives related to 4-(tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid has led to various innovative applications. For instance, the reaction of similar compounds with anesthesin and various amines has facilitated the production of diamides and carboxylic acid derivatives. Such reactions highlight the compound's utility in synthesizing complex organic molecules, potentially useful in developing new materials or drugs (Agekyan & Mkryan, 2015). Furthermore, boronic acids, including those related to the subject compound, are instrumental in designing and synthesizing supramolecular assemblies. These assemblies are significant for their potential applications in materials science and nanotechnology, showcasing the ability of these compounds to form hydrogen bonds and create complex structures (Pedireddi & Seethalekshmi, 2004).
Bioactive Compound Synthesis
The synthesis techniques involving compounds akin to this compound extend to bioactive molecule production. These methods enable the development of compounds with potential anti-inflammatory, antifungal, and other pharmacologically beneficial properties. For example, the synthesis of bergenin monohydrate from Astilbe chinensis, which possesses a range of therapeutic activities, demonstrates the critical role of these chemical structures in natural product synthesis and drug development (Ye, Sun, & Pan, 2004).
Catalysis and Chemical Reactions
Phenylboronic acid and derivatives have been used as catalysts for synthesizing tetrahydrobenzo[b]pyrans, highlighting the importance of these compounds in facilitating chemical transformations. This catalytic activity underscores the versatility and efficiency of boronic acids in organic synthesis, offering environmentally friendly and operationally simple methods to achieve high yields of target molecules (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Orientations Futures
“4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is a reagent in the synthesis of diclhoroacetamide analogs displaying high anti-cancer activity . It is also used in the synthesis of organic semiconductors . This suggests potential future directions in the fields of medicinal chemistry and materials science.
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid . Factors such as pH and the presence of certain ions can affect the stability of boronic acids and their ability to form boronate esters with their targets.
Analyse Biochimique
Biochemical Properties
4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of boronate esters with diols and other hydroxyl-containing compounds. This interaction is essential for its use in sensing and capturing biomolecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming reversible covalent bonds with active site serine or threonine residues. Additionally, it has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity through boronate ester formation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the MAPK/ERK pathway, leading to altered gene expression and cellular responses. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms reversible covalent bonds with biomolecules, particularly those containing hydroxyl groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the conversion of substrates and the production of metabolites. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These interactions are crucial for its role in modulating cellular metabolism and biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound may localize to specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules .
Propriétés
IUPAC Name |
[4-(oxan-4-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10/h1-4,10,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNJOBNCFIQEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



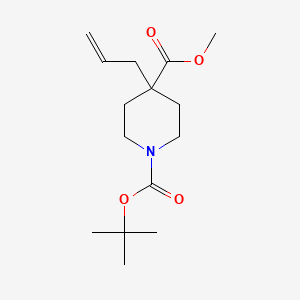
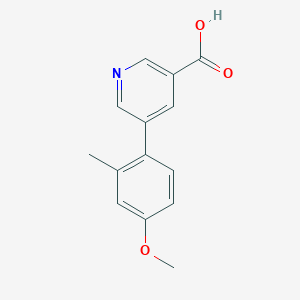
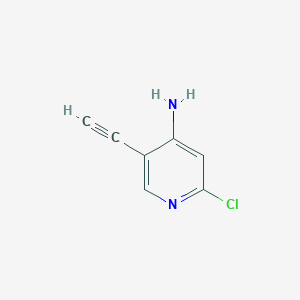
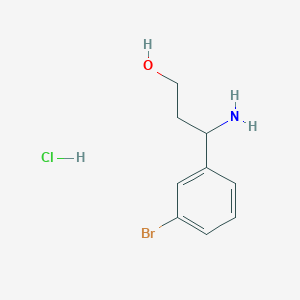
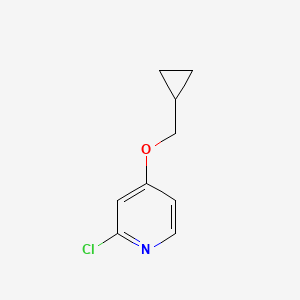
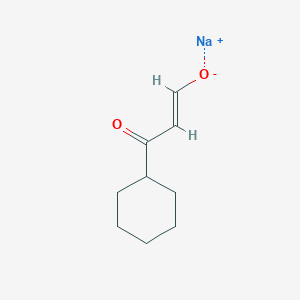
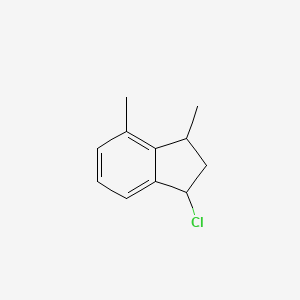
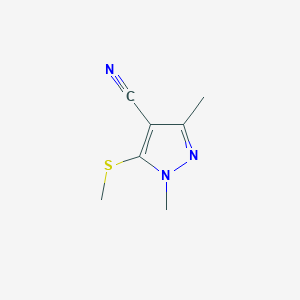
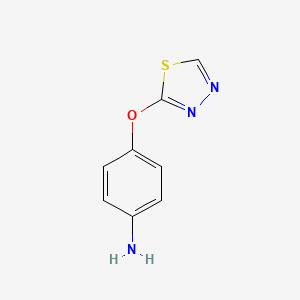

![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
